N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide, methanesulfonic acid, commonly referred to as INCB 3284 dimesylate, is a compound that has garnered attention in pharmaceutical research due to its potential as a chemokine receptor antagonist. This compound is particularly focused on inhibiting the activity of CCR-type chemokine receptors, such as CCR2, which are implicated in various inflammatory diseases and conditions.
The compound was first described in patent applications, specifically WO2006073592A2 and US-2006111404-A1, which detail its synthesis, properties, and potential therapeutic applications . The chemical structure and properties have been cataloged in databases like PubChem and MolBase, providing valuable information for researchers .
INCB 3284 dimesylate is classified as a chemokine receptor antagonist. It belongs to a broader category of compounds designed to modulate immune responses by targeting specific receptors involved in inflammation and immune cell trafficking.
The synthesis of N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide involves several steps that include the preparation of intermediate compounds followed by their coupling reactions. Key steps in the synthesis include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are essential for optimizing yields and purities during synthesis .
The molecular formula of INCB 3284 dimesylate is , with a molecular weight of approximately 712.75 g/mol. The structure features multiple functional groups including:
This complex structure contributes to its pharmacological properties and interactions with biological targets .
The InChI Key for this compound is PNPNUHKICDECDH-SEBNIYPMSA-N, which facilitates its identification in chemical databases. The compound exhibits specific stereochemistry at certain chiral centers that are critical for its activity against chemokine receptors .
The chemical reactivity of INCB 3284 dimesylate includes:
Technical details regarding these reactions are essential for understanding the stability profile of the compound under various conditions .
INCB 3284 dimesylate acts primarily by antagonizing chemokine receptors, particularly CCR2. This mechanism involves:
Data from pharmacological studies indicate that this mechanism can lead to reduced inflammation in models of disease where CCR2 plays a pivotal role .
INCB 3284 dimesylate is typically presented as a solid crystalline substance with high purity levels (often reported above 96%). It has specific melting points and solubility characteristics that are crucial for formulation development.
The compound's stability is influenced by factors such as pH, temperature, and solvent interactions. Its solubility in various solvents can affect its bioavailability when administered therapeutically .
INCB 3284 dimesylate has potential applications in:
Ongoing research continues to explore its efficacy and safety profiles in clinical settings, aiming to establish it as a viable therapeutic agent against diseases associated with chemokine receptor dysregulation .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: